(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 149054-67-1
VCID: VC20159221
InChI: InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8-
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine

CAS No.: 149054-67-1

Cat. No.: VC20159221

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine - 149054-67-1

Specification

CAS No. 149054-67-1
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8-
Standard InChI Key AKGVMZJNWXUJBJ-JYRVWZFOSA-N
Isomeric SMILES CC1=NN(C(=C1/C=N\O)OC2=CC=CC=C2)C
Canonical SMILES CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Identifiers of (NZ)-N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine

PropertyValueSource
CAS Registry Number110035-28-4
SMILESCC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C
InChIKeyAKGVMZJNWXUJBJ-UHFFFAOYSA-N
SynonymsFenpyroximate M-13, SCHEMBL9262044

Structural Analysis

The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Methyl groups at positions 1 and 3 enhance steric stability, while the phenoxy group at position 5 introduces hydrophobic character. The oxime group at position 4 contributes to hydrogen bonding and metal coordination, which may influence its reactivity in synthetic applications . Computational models (e.g., PubChem’s 3D conformer) suggest a planar pyrazole ring with the oxime group adopting a trans configuration relative to the phenoxy substituent .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in methanol under mild conditions .

Procedure:

  • Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (10 mmol) in methanol (50 mL).

  • Add hydroxylamine hydrochloride (12 mmol) and stir at 25°C for 6–8 hours.

  • Filter the precipitated product and wash with cold methanol.

  • Dry under vacuum to obtain a white crystalline solid (yield: 85–90%) .

Table 2: Reaction Conditions and Yield

ParameterValue
Temperature25°C
Reaction Time6–8 hours
SolventMethanol
Yield85–90%

Industrial-Scale Optimization

Patent US20180258050A3 describes hydrogenation and catalyst reuse strategies for analogous pyrazole oxime syntheses . While specific to a different substrate, the methodology informs scalable production:

  • Catalyst: Platinum on activated charcoal (1–5 wt%).

  • Conditions: 15–25°C, 5–15 bar H₂ pressure.

  • Workup: Filtration, solvent washing (MTBE/water), and vacuum drying .
    These protocols emphasize efficiency, with catalyst reuse reducing costs and waste .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline solid with a melting point of 133–134°C . It is insoluble in water but soluble in polar organic solvents (e.g., methanol, ethanol) due to its hydrophobic phenoxy group and polar oxime moiety .

Table 3: Physicochemical Data

PropertyValue
Melting Point133–134°C
Boiling Point359.4°C (predicted)
Density1.21 g/cm³
pKa10.45 (predicted)
Solubility in WaterInsoluble
Solubility in Methanol>50 mg/mL

Applications in Agrochemical Synthesis

Role in Fenpyroximate Production

The compound is a direct precursor to fenpyroximate, a potent acaricide targeting spider mites in crops . The oxime group undergoes further functionalization (e.g., esterification) to enhance bioactivity and persistence .

Mechanism of Action

Fenpyroximate inhibits mitochondrial electron transport at complex I, disrupting cellular energy production in pests . The oxime moiety’s ability to chelate metal ions may contribute to binding at the target site .

Future Research Directions

  • Stereochemical Studies: Clarification of the (NZ) configuration’s impact on bioactivity.

  • Green Synthesis: Development of solvent-free or catalytic methods to reduce waste .

  • Derivatization: Exploration of novel analogs with enhanced acaricidal potency or reduced toxicity.

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